



Application Notes and Protocols for 11,13-Dihydroivalin in Anti-Cancer Research

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Compound of Interest		
Compound Name:	11,13-Dihydroivalin	
Cat. No.:	B186729	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Direct research on the anti-cancer properties of **11,13**-**Dihydroivalin** is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its parent compound, Ivalin, and related sesquiterpene lactones. Researchers should consider these protocols as a starting point for investigating **11,13-Dihydroivalin**, with the understanding that optimization will be necessary. A study on a related compound, **11,13-dihydro-dehydroleucodine**, suggests that the dihydro-form may retain anti-proliferative activity with potentially reduced cytotoxicity[1].

Introduction to Ivalin and Sesquiterpene Lactones in Oncology

Ivalin is a eudesmane-type sesquiterpene lactone isolated from Carpesium divaricatum. Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[2][3][4][5] Several sesquiterpene lactones, such as artemisinin and parthenolide, have even progressed to clinical trials for various cancers.[2][4] Their anti-cancer mechanisms are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as NF-κB and STAT3.[2][6]

Ivalin has demonstrated anti-cancer properties in preclinical studies, notably in hepatocellular carcinoma and breast cancer models.[7][8][9] Its primary mechanism of action appears to be



the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Ivalin against various cancer cell lines. Data for **11,13-Dihydroivalin** is not currently available in the cited literature and would need to be determined experimentally.

Compound	Cell Line	Cancer Type	Assay	IC50 Value	Reference
Ivalin	SMMC-7721	Hepatocellula r Carcinoma	MTT Assay	Not explicitly stated, but dose-dependent inhibition observed up to 8 µM	[7]
Ivalin	Breast Cancer Cells (unspecified)	Breast Cancer	MTT Assay	Dose- dependent inhibition observed	[8][9]

Key Signaling Pathways and Mechanisms of Action

Ivalin exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of the microtubule network. This leads to a cascade of downstream events culminating in apoptosis.

Microtubule Depolymerization and G2/M Cell Cycle Arrest

Ivalin acts as a microtubule inhibitor, disrupting the formation of the cellular microtubule network.[7] This interference with microtubule dynamics prevents proper mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[7]



Induction of Apoptosis

Following cell cycle arrest, Ivalin treatment triggers the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7]

Inhibition of Migration and Invasion

In breast cancer cells, Ivalin has been shown to inhibit cell migration and invasion by suppressing the epithelial-to-mesenchymal transition (EMT).[8][9] This is achieved by modulating the expression of key EMT markers.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of **11,13-Dihydroivalin**, based on methodologies used for Ivalin and other cytotoxic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of a compound on cancer cell viability.

- Cancer cell line of interest (e.g., SMMC-7721 hepatocellular carcinoma cells)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 11,13-Dihydroivalin (or Ivalin as a control) dissolved in DMSO
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette



· Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **11,13-Dihydroivalin** in complete culture medium. The final DMSO concentration should be less than 0.1%.
- Remove the overnight culture medium and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

- Cancer cell line
- Complete culture medium
- 11,13-Dihydroivalin
- Phosphate-buffered saline (PBS)



- 70% ethanol (ice-cold)
- RNase A (10 mg/mL)
- Propidium Iodide (PI) staining solution (50 μg/mL PI in PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **11,13-Dihydroivalin** at various concentrations for 24 or 48 hours.
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic cells.

- Cancer cell line
- Complete culture medium
- 11,13-Dihydroivalin
- · Annexin V-FITC Apoptosis Detection Kit



Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **11,13-Dihydroivalin** for the desired time.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins involved in cell cycle and apoptosis.

- Treated and untreated cell lysates
- Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., against Bax, Bcl-2, Cyclin B1, Cdc2, tubulin, β-actin)



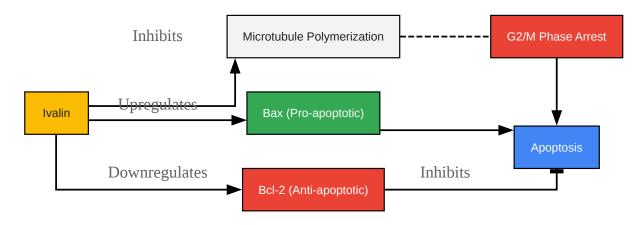
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the cells and determine the protein concentration using the BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Proposed Signaling Pathway of Ivalin in Cancer Cells

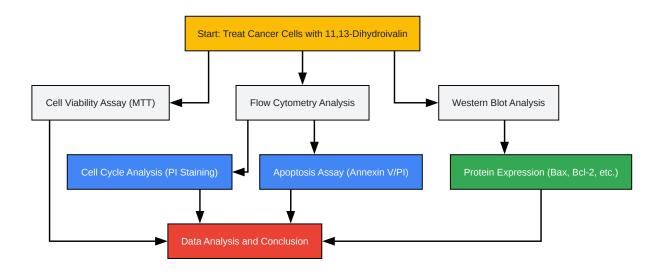


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Caption: Proposed mechanism of Ivalin-induced apoptosis.

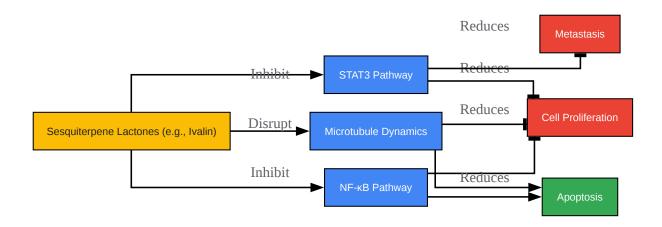
Experimental Workflow for In Vitro Evaluation



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Caption: Workflow for in vitro anti-cancer evaluation.

Logical Relationship of Sesquiterpene Lactone Activity





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Caption: General anti-cancer mechanisms of sesquiterpene lactones.

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